molecular formula C23H21BrN2O3S B11575826 5-(2-Bromo-5-ethoxy-4-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2-Bromo-5-ethoxy-4-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11575826
M. Wt: 485.4 g/mol
InChI Key: BYXDJMPFFQAAAM-UHFFFAOYSA-N
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Description

5-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure comprising a pyrazolo[1,5-c][1,3]benzoxazine core, which is substituted with various functional groups including bromo, ethoxy, methoxy, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-c][1,3]benzoxazine core, followed by the introduction of the bromo, ethoxy, methoxy, and thienyl substituents through various substitution reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromo group, in particular, is a good leaving group and can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-BROMO-4-METHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Lacks the ethoxy group.

    5-(2-CHLORO-5-ETHOXY-4-METHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Has a chloro group instead of a bromo group.

    5-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Contains a furyl group instead of a thienyl group.

Uniqueness

The unique combination of substituents in 5-(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE imparts specific chemical and biological properties that distinguish it from similar compounds. These properties may include enhanced reactivity, selectivity, or biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21BrN2O3S

Molecular Weight

485.4 g/mol

IUPAC Name

5-(2-bromo-5-ethoxy-4-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H21BrN2O3S/c1-3-28-21-11-15(16(24)12-20(21)27-2)23-26-18(14-7-4-5-8-19(14)29-23)13-17(25-26)22-9-6-10-30-22/h4-12,18,23H,3,13H2,1-2H3

InChI Key

BYXDJMPFFQAAAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)Br)OC

Origin of Product

United States

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